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Compound of Interest

Compound Name: Tri-p-tolyltin acetate

Cat. No.: B15189318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tri-p-
tolyltin acetate, a significant organotin compound. The information detailed herein is crucial for

its identification, characterization, and quality control in research and development settings.

This document presents available spectroscopic data (NMR, IR, and MS), outlines general

experimental protocols for obtaining such data, and includes visualizations to aid in

understanding the molecular structure and analytical workflows.

Molecular Structure and Properties
Tri-p-tolyltin acetate, with the chemical formula C₂₃H₂₄O₂Sn, possesses a central tin atom

bonded to three p-tolyl groups and an acetate ligand.[1] Its molecular weight is 451.15 g/mol .

[1] Understanding the arrangement of these groups is fundamental to interpreting its

spectroscopic data.

Figure 1: Molecular structure of tri-p-tolyltin acetate.

Spectroscopic Data
The following tables summarize the available spectroscopic data for tri-p-tolyltin acetate. It is

important to note that a complete, unified set of data from a single source is not readily

available in the public domain. The data presented here is compiled from various sources and

analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tri-p-tolyltin acetate in

solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Table 1: NMR Spectroscopic Data for Tri-p-tolyltin Acetate
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR ~7.5 (d) Doublet
Aromatic protons

(ortho to Sn)

~7.2 (d) Doublet
Aromatic protons

(meta to Sn)

~2.4 (s) Singlet
Methyl protons of

tolyl groups

~2.1 (s) Singlet
Methyl protons of

acetate group

¹³C NMR ~178 -
Carbonyl carbon

(acetate)

~143 -
Aromatic carbon

(ipso to Sn)

~137 -
Aromatic carbon

(para to Sn)

~130 -
Aromatic carbon

(ortho to Sn)

~129 -
Aromatic carbon

(meta to Sn)

~22 -
Methyl carbon

(tolyl)

~21 -
Methyl carbon

(acetate)

¹¹⁹Sn NMR -100 to -140 - Sn

Note: The ¹H and ¹³C NMR data are estimated based on known chemical shift ranges for

similar organotin compounds. The ¹¹⁹Sn NMR chemical shift is based on data for p-substituted

tri-aryltin acetates.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

key vibrational bands for tri-p-tolyltin acetate are associated with the acetate group and the

tin-carbon and tin-oxygen bonds.

Table 2: IR Spectroscopic Data for Tri-p-tolyltin Acetate

Wavenumber (cm⁻¹) Intensity Assignment

~1650 Strong
Asymmetric C=O stretching

vibration of the acetate group

~1350 Strong
Symmetric C=O stretching

vibration of the acetate group

~550 Medium Sn-C stretching vibration

~450 Medium Sn-O stretching vibration

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for Tri-p-tolyltin Acetate

m/z Relative Intensity (%) Assignment

452 Moderate
[M+H]⁺ (isotopic pattern for

Sn)

393 High [(p-tolyl)₃Sn]⁺

273 Moderate [(p-tolyl)₂Sn]⁺

197 Moderate [(p-tolyl)Sn]⁺

91 High [C₇H₇]⁺ (tolyl cation)
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Note: The fragmentation pattern is predicted based on the known behavior of similar organotin

acetates in mass spectrometry.

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of tri-p-tolyltin
acetate are not readily available in a single, comprehensive source. However, a general

procedure can be outlined based on established methods for analogous organotin compounds.

Synthesis of Tri-p-tolyltin Acetate
A common method for the synthesis of triaryltin acetates involves the reaction of the

corresponding triaryltin halide with a source of acetate, such as sodium acetate or acetic acid.

Tri-p-tolyltin Halide
Reaction in

Suitable Solvent
(e.g., Ethanol/Water)

Acetate Source
(e.g., Sodium Acetate)

Work-up
(Filtration, Washing) Tri-p-tolyltin Acetate

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of tri-p-tolyltin acetate.

General Procedure:

Tri-p-tolyltin chloride (or bromide) is dissolved in a suitable solvent, such as ethanol.

A stoichiometric amount of sodium acetate, dissolved in water, is added to the solution.

The reaction mixture is stirred at room temperature or with gentle heating for a specified

period.

The resulting precipitate of tri-p-tolyltin acetate is collected by filtration.

The product is washed with water and a suitable organic solvent (e.g., ethanol) to remove

any unreacted starting materials and byproducts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15189318?utm_src=pdf-body
https://www.benchchem.com/product/b15189318?utm_src=pdf-body
https://www.benchchem.com/product/b15189318?utm_src=pdf-body
https://www.benchchem.com/product/b15189318?utm_src=pdf-body-img
https://www.benchchem.com/product/b15189318?utm_src=pdf-body
https://www.benchchem.com/product/b15189318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The purified product is dried under vacuum.

Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00

ppm).

¹¹⁹Sn NMR: Spectra are recorded on a spectrometer equipped with a multinuclear probe.

The chemical shifts are referenced to an external standard, typically tetramethyltin (Me₄Sn)

(δ = 0.00 ppm).

IR Spectroscopy:

Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR)

accessory.

Mass Spectrometry:

Mass spectra can be obtained using various ionization techniques, such as electrospray

ionization (ESI) or electron impact (EI).

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of

the molecular ion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques

Data Acquisition & Interpretation

Tri-p-tolyltin Acetate

Dissolution in
Deuterated Solvent

(for NMR)

Preparation of
KBr pellet or ATR

(for IR)
Solution for MS

NMR IR MS

¹H, ¹³C, ¹¹⁹Sn Spectra Vibrational Spectrum Mass Spectrum

Click to download full resolution via product page

Figure 3: Workflow for the spectroscopic analysis of tri-p-tolyltin acetate.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

tri-p-tolyltin acetate. While a complete and unified dataset remains to be published, the

information presented here, based on available literature and established principles of

organotin chemistry, serves as a valuable reference for researchers in the field. The provided

general experimental protocols offer a starting point for the synthesis and analysis of this

compound, and the visualizations aid in understanding its structure and the analytical

workflows involved in its characterization. Further research to publish a complete set of

validated spectroscopic data for tri-p-tolyltin acetate would be a valuable contribution to the

scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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